phosphane CAS No. 138852-42-3](/img/structure/B14269108.png)
[(1,3-Dioxocan-2-yl)methyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxocan-2-yl)methylphosphane is an organophosphorus compound that features a phosphane group bonded to a diphenyl moiety and a 1,3-dioxocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxocan-2-yl)methylphosphane typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxocane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of (1,3-Dioxocan-2-yl)methylphosphane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dioxocan-2-yl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group back to its original state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1,3-Dioxocan-2-yl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals, where its unique properties contribute to the performance of the final products.
Mecanismo De Acción
The mechanism of action of (1,3-Dioxocan-2-yl)methylphosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalytic processes.
Propiedades
Número CAS |
138852-42-3 |
|---|---|
Fórmula molecular |
C19H23O2P |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1,3-dioxocan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C19H23O2P/c1-4-10-17(11-5-1)22(18-12-6-2-7-13-18)16-19-20-14-8-3-9-15-21-19/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
Clave InChI |
KVEHUDWRHBRKLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(OCC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


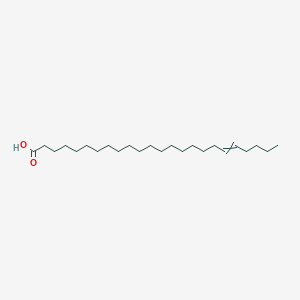
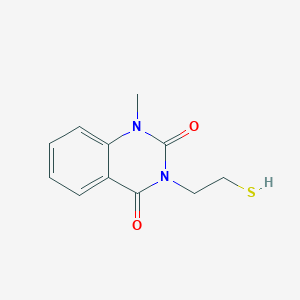
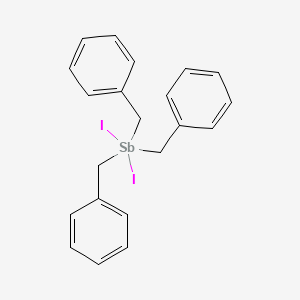
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
phosphanium chloride](/img/structure/B14269078.png)
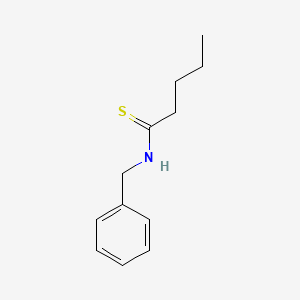
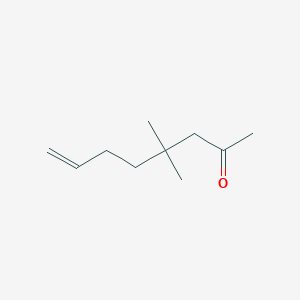

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
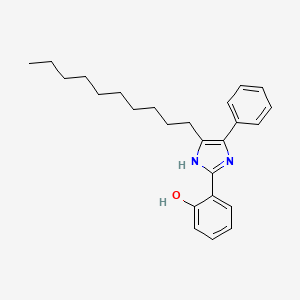
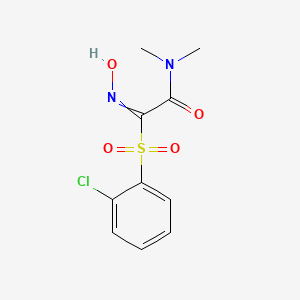
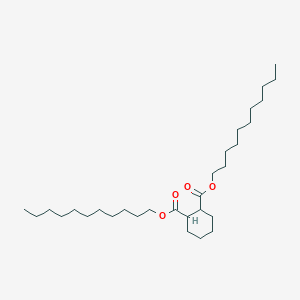
![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
